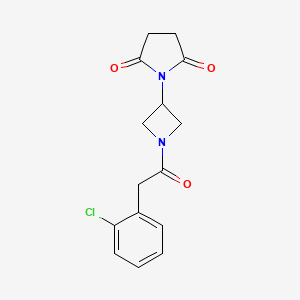

1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains an azetidine ring and a pyrrolidine ring . Azetidine is a saturated heterocyclic compound containing a nitrogen atom . Pyrrolidine is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives have been synthesized for various applications, including the production of orally active carbapenems . Pyrrolidine derivatives are also widely used in drug discovery .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring and a pyrrolidine ring. The azetidine ring is a four-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Antidepressant and Nootropic Agents

The compound has been involved in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. These compounds, including variants with a 2-azetidinone skeleton, have shown promise as central nervous system (CNS) active agents, exhibiting antidepressant and nootropic activities in a dose-dependent manner (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Anticancer Activities

Several studies have demonstrated the compound's role in synthesizing heterocyclic compounds with significant antimicrobial and anticancer activities. For example, the synthesis of heterocyclic compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd showed good in vitro antibacterial activity (Fayyadh, 2018). Similarly, novel diphenyl 1-(pyridin-3-yl)ethylphosphonates, including variants with 2-azetidinone structure, displayed high antimicrobial activities and significant cytotoxicity against cancer cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).

Anticonvulsant Properties

Research into N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including compounds with a similar structure, has shown anticonvulsant properties. These compounds were effective, particularly in the maximal electroshock (MES) test, a model of human tonic-clonic seizures (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).

Molecular Docking Studies for Antimalarial Activity

In silico molecular docking studies have been conducted with compounds including 2-azetidinone and other heterocyclic moieties for potential inhibitors against malaria. These studies are crucial in identifying novel therapeutic agents targeting specific enzymes in malaria-causing organisms (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).

Synthesis of Spirooxindole Pyrrolidine Derivatives

Spiro[pyrrolidin-2,3′-oxindoles] synthesized through reactions involving 2,5-dioxo-pyrrolidin-1-yl derivatives have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These derivatives have the potential for developing into new therapeutic agents (Haddad et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-4-2-1-3-10(12)7-15(21)17-8-11(9-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXMJMIAEUIMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)

![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)